2-N,3-N-bis(4-hexoxyphenyl)butane-2,3-diimine
2-N,3-N-bis(4-hexoxyphenyl)butane-2,3-diimine
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0827091
InChI:
InChI=1S/C28H40N2O2/c1-5-7-9-11-21-31-27-17-13-25(14-18-27)29-23(3)24(4)30-26-15-19-28(20-16-26)32-22-12-10-8-6-2/h13-20H,5-12,21-22H2,1-4H3
SMILES:
CCCCCCOC1=CC=C(C=C1)N=C(C)C(=NC2=CC=C(C=C2)OCCCCCC)C
Molecular Formula:
C28H40N2O2
Molecular Weight:
436.6 g/mol
2-N,3-N-bis(4-hexoxyphenyl)butane-2,3-diimine
CAS No.:
Cat. No.: VC0827091
Molecular Formula: C28H40N2O2
Molecular Weight: 436.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H40N2O2 |
|---|---|
| Molecular Weight | 436.6 g/mol |
| IUPAC Name | 2-N,3-N-bis(4-hexoxyphenyl)butane-2,3-diimine |
| Standard InChI | InChI=1S/C28H40N2O2/c1-5-7-9-11-21-31-27-17-13-25(14-18-27)29-23(3)24(4)30-26-15-19-28(20-16-26)32-22-12-10-8-6-2/h13-20H,5-12,21-22H2,1-4H3 |
| Standard InChI Key | LWEBAYLOXHIMSF-UHFFFAOYSA-N |
| SMILES | CCCCCCOC1=CC=C(C=C1)N=C(C)C(=NC2=CC=C(C=C2)OCCCCCC)C |
| Canonical SMILES | CCCCCCOC1=CC=C(C=C1)N=C(C)C(=NC2=CC=C(C=C2)OCCCCCC)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator